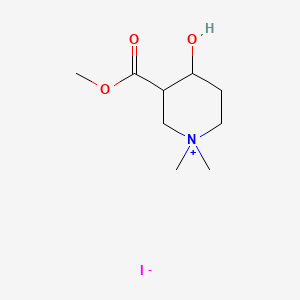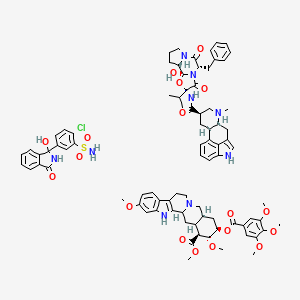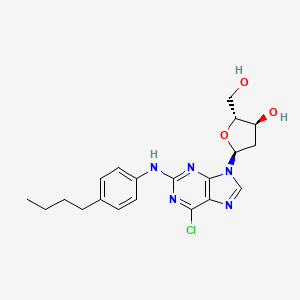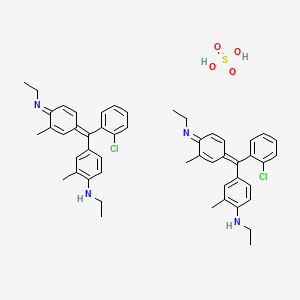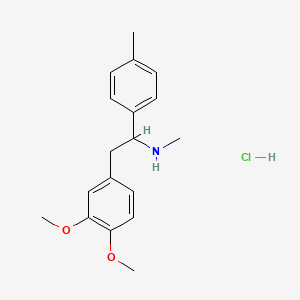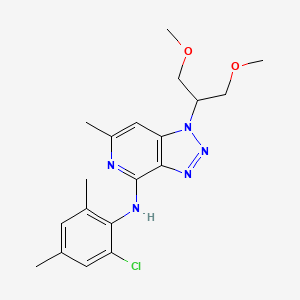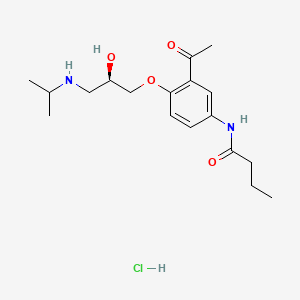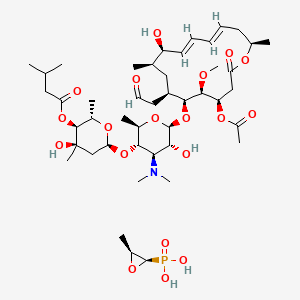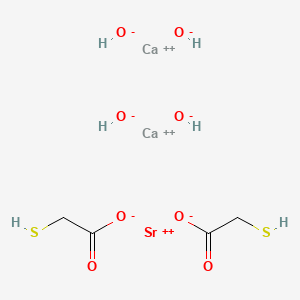
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide is a complex inorganic compound that combines calcium, strontium, and sulfur elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide typically involves the reaction of calcium and strontium salts with 2-sulfanylacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the formation of this compound crystals .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and strontium ions, which can act as catalysts or reactants in different chemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield thiols. Substitution reactions can lead to the formation of various halogenated derivatives .
Scientific Research Applications
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex compounds. In biology, it is studied for its potential role in cellular processes and as a biomaterial for tissue engineering. In medicine, it is investigated for its potential therapeutic effects, particularly in bone regeneration and repair. In industry, it is used in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide involves its interaction with various molecular targets and pathways. The calcium and strontium ions in the compound can interact with cellular receptors and enzymes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The sulfur-containing moiety can also participate in redox reactions, modulating the oxidative state of cells and tissues .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dicalcium;strontium;2-sulfanylacetate;tetrahydroxide include other calcium and strontium-containing compounds, such as calcium strontium propionate and calcium strontium silicate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of calcium, strontium, and sulfur elements.
Properties
CAS No. |
77648-52-3 |
|---|---|
Molecular Formula |
C4H10Ca2O8S2Sr |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide |
InChI |
InChI=1S/2C2H4O2S.2Ca.4H2O.Sr/c2*3-2(4)1-5;;;;;;;/h2*5H,1H2,(H,3,4);;;4*1H2;/q;;2*+2;;;;;+2/p-6 |
InChI Key |
CKBNTYUCHHYYCW-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[OH-].[OH-].[OH-].[OH-].[Ca+2].[Ca+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


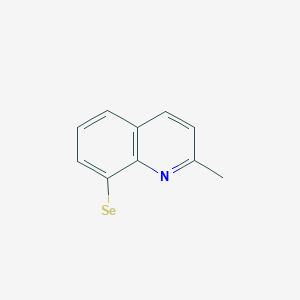

![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
